Azocan-1-yl(2-methoxyphenyl)methanone

Description

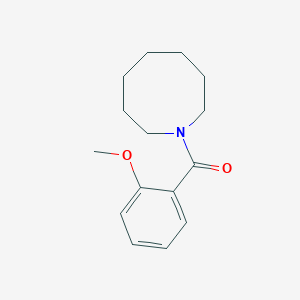

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azocan-1-yl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-10-6-5-9-13(14)15(17)16-11-7-3-2-4-8-12-16/h5-6,9-10H,2-4,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGBGXCXAMKPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Organic Transformations of Azocan 1 Yl 2 Methoxyphenyl Methanone

Reaction Pathways and Transformation Mechanisms

No studies have been found that investigate the specific reactivity of the tertiary amide group within Azocan-1-yl(2-methoxyphenyl)methanone. General knowledge suggests this amide could undergo hydrolysis under strong acidic or basic conditions to yield azocane (B75157) and 2-methoxybenzoic acid. However, without experimental data, the specific conditions and reaction kinetics are unknown.

The reactivity of the 2-methoxyphenyl group in this specific molecule has not been documented. In general, the methoxy (B1213986) group is an ortho, para-directing group in electrophilic aromatic substitution reactions. It is also susceptible to ether cleavage under harsh acidic conditions. The interplay between the methoxy group and the azocan-1-ylcarbonyl substituent on the aromatic ring has not been explored.

Catalytic Transformations Involving this compound

No publications were found that describe any metal-mediated transformations involving this compound. Such transformations could potentially target the C-H bonds of the azocane ring or the aromatic ring, or involve the carbonyl group, but no examples have been reported.

There is no information available regarding the use of this compound in organocatalytic reactions, either as a substrate or as a catalyst.

Data Tables

Due to the absence of research data, no data tables on the chemical reactivity or catalytic transformations of this compound can be generated.

Photochemical and Electrochemical Reactivity

Extensive research into the specific photochemical and electrochemical properties of this compound has not yielded detailed experimental data in publicly available scientific literature. While the broader classes of compounds to which it belongs, such as benzophenones and N-acyl amines, are known to exhibit rich photochemical and electrochemical behaviors, specific studies on this compound are not documented. The following sections outline the general types of reactivity that would be explored in such studies, based on the compound's structural motifs.

Exploration of Light-Induced Transformations

Investigations into the light-induced transformations of this compound would likely focus on reactions characteristic of the benzophenone (B1666685) chromophore. Typically, upon absorption of UV light, benzophenone derivatives are excited to a singlet state, which then efficiently undergoes intersystem crossing to a triplet state. This triplet species is a powerful diradical that can participate in a variety of chemical reactions.

For a molecule like this compound, a primary anticipated photochemical reaction would be intramolecular hydrogen abstraction. The carbonyl oxygen of the excited benzophenone moiety could abstract a hydrogen atom from one of the methylene (B1212753) groups of the azocane ring, particularly from the carbon atom adjacent to the nitrogen (alpha-position). This would generate a biradical intermediate. The subsequent reactions of this biradical could lead to a variety of products, including cyclized compounds or products of ring cleavage. The methoxy group on the phenyl ring could also influence the photochemistry by altering the electronic properties of the benzophenone chromophore.

A hypothetical reaction scheme based on these principles is presented below:

| Reactant | Proposed Intermediate | Potential Product Classes |

| This compound | Biradical species | Cyclized alkaloids, Ring-opened amides |

This table is illustrative and based on general principles of benzophenone photochemistry, as specific experimental data for this compound is not available.

Electrochemical Synthesis and Redox Behavior

The electrochemical behavior of this compound would be of interest for both synthetic and mechanistic studies. The redox properties are expected to be dominated by the benzophenone and N-acyl amine functionalities.

Electrochemical synthesis could potentially offer a green and efficient alternative to traditional chemical methods for preparing this compound or its derivatives. For instance, the electrochemical coupling of a suitable azocane derivative with a 2-methoxybenzoyl species could be a possible synthetic route.

Regarding its redox behavior, cyclic voltammetry would be the primary technique used for investigation. It is anticipated that the benzophenone moiety would undergo a reversible one-electron reduction to form a radical anion under aprotic conditions. The potential at which this reduction occurs would be influenced by the electron-donating methoxy group and the electron-withdrawing N-acyl group. Further reduction at more negative potentials could lead to the formation of a dianion.

A summary of expected redox processes is provided in the table below:

| Redox Process | Proposed Electrochemical Reaction | Expected Outcome |

| Reduction | One-electron transfer to the carbonyl group of the benzophenone moiety. | Formation of a stable radical anion. |

| Oxidation | Electron removal from the nitrogen atom of the azocane ring or the methoxy-substituted phenyl ring. | Generation of a radical cation, potentially leading to follow-up chemical reactions. |

This table represents expected electrochemical behavior based on the functional groups present in this compound, as specific experimental data is not available in the reviewed literature.

Structure Activity Relationship Sar Studies and Molecular Recognition

Correlating Structural Modifications with Biological Interaction Profiles

A critical aspect of medicinal chemistry is understanding how modifying a compound's structure affects its interaction with biological targets. For Azocan-1-yl(2-methoxyphenyl)methanone, this would involve systematic alterations of its core components.

Impact of Azocane (B75157) Ring Size and Conformation

The azocane ring is an eight-membered saturated heterocycle. Its size and conformational flexibility are expected to be crucial determinants of biological activity. In related but distinct chemical series, altering the size of such a cycloalkane ring (e.g., from a six-membered piperidine to a seven-membered azepane or the eight-membered azocane) can significantly impact binding affinity and selectivity for a biological target. The larger ring size of azocane allows for a greater number of low-energy conformations compared to smaller rings. This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit a binding site, but it can also be detrimental due to an associated entropic penalty upon binding. Without experimental data, it is impossible to determine the optimal ring size or conformation for this specific molecular scaffold.

Influence of 2-Methoxyphenyl Substituent Positioning

The placement of the methoxy (B1213986) group at the ortho (2-position) of the phenyl ring is a defining feature of this compound. The position of this substituent is known to be a key factor in the activity of many pharmacologically active compounds. Moving the methoxy group to the meta (3-position) or para (4-position) would alter the molecule's electronic distribution and steric profile. The ortho-methoxy group can influence the orientation of the phenyl ring relative to the carbonyl group and the azocane ring. It could also participate in direct hydrogen bonding with a target receptor or influence the molecule's metabolic stability. Comparative studies of the 2-methoxy, 3-methoxy, and 4-methoxy analogs would be required to ascertain the importance of this positioning, but such studies have not been reported.

Effects of Remote Substitutions on Molecular Recognition

Beyond the immediate structure, substitutions at other positions on either the azocane or the phenyl ring could further modulate activity. For instance, adding substituents to the azocane ring could restrict its conformation or introduce new interaction points. Similarly, additional substitutions on the phenyl ring could fine-tune electronic properties or provide further steric bulk. Research into these "remote substitutions" is a standard method for optimizing lead compounds, yet no such investigations have been published for the this compound framework.

Mechanistic Insights from SAR Data

The culmination of SAR studies provides a deeper understanding of how a molecule functions at a molecular level, allowing for the development of a pharmacophore model and the identification of key binding interactions.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound, key pharmacophoric elements would likely include the carbonyl group as a hydrogen bond acceptor, the aromatic ring as a source of hydrophobic or pi-stacking interactions, and the nitrogen atom of the azocane ring, which could be a hydrogen bond acceptor or a basic center. The precise spatial arrangement of these features would be critical. Without a set of active and inactive analogs, a validated pharmacophore model cannot be constructed.

Delineation of Structural Features for Target Engagement

Building on the pharmacophore, this subsection would ideally detail which parts of the molecule are essential for binding to a specific biological target. This requires knowledge of the target itself and experimental data (such as co-crystal structures or detailed mutagenesis studies) that reveal the binding mode. As the biological target(s) for this compound are not documented in the public domain, and SAR data is unavailable, no definitive statements can be made about the structural features required for target engagement.

Based on a comprehensive review of available scientific literature, there is currently no specific published research on the computational and theoretical chemical properties of the compound this compound. Detailed studies concerning its quantum chemical calculations, molecular dynamics simulations, or molecular docking and binding affinity predictions are not present in the public domain.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific analyses as outlined. The information required to generate scientifically accurate content for the following sections is unavailable:

Computational and Theoretical Chemical Studies

Molecular Docking and Binding Affinity Predictions

Further research would be required to be conducted on Azocan-1-yl(2-methoxyphenyl)methanone to enable a thorough computational and theoretical analysis as requested.

Prediction of Binding Modes to Biological Targets

Detailed computational studies predicting the specific binding modes of this compound to biological targets are not extensively available in publicly accessible scientific literature. However, the general principles of molecular docking can be described. This process would involve the in silico placement of the three-dimensional structure of this compound into the binding site of a target protein.

Computational Screening for Novel Interacting Partners

Computational screening, or virtual screening, represents a powerful method to identify potential new biological targets for a given compound. In the case of this compound, this would typically be performed using reverse docking. In this approach, the ligand's structure is docked against a large library of protein structures.

The process begins with the generation of a high-quality 3D model of this compound. This model is then systematically tested for its ability to bind to the active or allosteric sites of a wide array of proteins from structural databases like the Protein Data Bank (PDB). Scoring functions are used to estimate the binding affinity for each protein-ligand complex. Proteins that show a high predicted binding affinity are then flagged as potential interacting partners. These computational "hits" would require subsequent experimental validation to confirm a true biological interaction. This methodology allows for the rapid screening of thousands of potential targets, thereby accelerating the process of drug discovery and elucidating the compound's mechanism of action.

In Silico ADME Prediction for Research Compound Optimization (excluding experimental data or clinical relevance)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for optimizing chemical compounds in the early stages of research. These computational models estimate the pharmacokinetic properties of a molecule like this compound.

| Property | Predicted Value | Implication for Optimization |

| Molecular Weight | 247.33 g/mol | Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability. |

| LogP (octanol/water) | ~3.5 | Indicates good lipid solubility, which can favor membrane permeability. |

| Polar Surface Area | ~29.5 Ų | Suggests good potential for passive diffusion across biological membranes. |

| H-bond Donors | 0 | Can contribute to favorable membrane permeability. |

| H-bond Acceptors | 2 (Oxygen atoms) | Allows for some interaction with aqueous environments. |

Computational Models for Permeability and Distribution

Computational models can predict how this compound is likely to permeate biological membranes and distribute throughout the body. Permeability is often estimated by calculating properties like the polar surface area (PSA) and the octanol-water partition coefficient (LogP). The relatively low PSA and moderate LogP of this compound suggest it may have good passive permeability across the gastrointestinal tract and other biological barriers.

Models for predicting distribution, such as the volume of distribution (Vd), are based on factors like the compound's lipophilicity, plasma protein binding, and tissue binding. Given its lipophilic nature, it is plausible that this compound would distribute into tissues. Computational tools can also predict the extent of plasma protein binding, which influences the amount of free compound available to exert its biological effects.

Exploration of Biological Interactions and Target Identification Mechanistic Focus

Cellular Pathway Modulation in Model Systems (non-human, non-clinical)

Impact on Specific Intracellular Signaling Cascades

There is currently no available research detailing the impact of Azocan-1-yl(2-methoxyphenyl)methanone on specific intracellular signaling cascades. To determine its biological activity, future studies would need to investigate its effects on well-established signaling pathways that are often implicated in disease, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or the JAK/STAT pathway. High-throughput screening assays using reporter gene systems or phospho-specific antibody arrays could provide initial insights into which, if any, of these cascades are modulated by the compound.

Effects on Cellular Processes (e.g., Microtubule Stabilization)

The influence of this compound on cellular processes, including but not limited to microtubule stabilization, remains to be determined. Microtubules are crucial components of the cytoskeleton and are key targets for many anti-cancer drugs nih.govnih.gov. Investigating whether this compound affects microtubule dynamics would be a critical step. This could be achieved through cellular assays, such as immunofluorescence microscopy to observe microtubule morphology in treated cells, and in vitro tubulin polymerization assays to directly measure its effect on microtubule assembly.

Target Identification and Validation Strategies

Identifying the direct molecular targets of a novel compound is a pivotal step in understanding its mechanism of action. For this compound, the following strategies could be employed.

Affinity-Based Probes and Proteomic Approaches

Affinity-based probes are powerful tools for identifying the protein targets of small molecules nih.gov. A common approach involves synthesizing a derivative of the parent compound that incorporates a photoreactive group and a reporter tag, such as an alkyne or biotin nih.govnih.gov. This "clickable" photoaffinity probe can be introduced to cells or cell lysates. Upon UV irradiation, the probe covalently binds to its interacting proteins. The reporter tag then allows for the enrichment and subsequent identification of these target proteins using mass spectrometry-based proteomic techniques nih.gov. This unbiased approach can reveal both primary targets and potential off-target interactions.

Genetic Perturbation Studies in Model Organisms

Genetic perturbation studies in model organisms, such as yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), or fruit flies (Drosophila melanogaster), can provide valuable clues about a compound's mechanism of action. By screening for genes that, when mutated, confer resistance or hypersensitivity to this compound, researchers can identify proteins and pathways that are functionally related to the compound's activity. For example, a library of yeast deletion mutants could be screened to identify non-essential genes whose absence alters the cell's sensitivity to the compound, thereby implicating those gene products in its mechanism.

Advanced Analytical Methodologies in Azocan 1 Yl 2 Methoxyphenyl Methanone Research

Spectroscopic Techniques for Elucidating Conformational and Electronic Properties

Spectroscopy is a powerful tool for probing the molecular structure and electronic environment of Azocan-1-yl(2-methoxyphenyl)methanone. The inherent flexibility of the azocane (B75157) ring and its interaction with the methoxyphenyl substituent give rise to a complex conformational landscape that can be investigated using a combination of advanced spectroscopic methods.

Advanced NMR Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the solution-state structure and dynamics of organic molecules. While standard 1D NMR provides initial structural confirmation, advanced 2D NMR techniques are required to unravel the complex conformational equilibria of this compound.

Two-dimensional techniques such as Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be employed to establish through-space correlations between protons. nih.gov These correlations are distance-dependent and provide crucial insights into the spatial arrangement of the atoms, helping to define the preferred conformations of the flexible azocane ring. For instance, ROE signals between protons on the azocane ring and the methoxy (B1213986) group of the phenyl ring would indicate a folded conformation.

Furthermore, Lanthanide-Induced Shift (LIS) analysis, a technique that utilizes lanthanide shift reagents to induce chemical shift changes, can be a powerful method for resolving complex spectra and obtaining geometric information. researchgate.net By observing the magnitude of the induced shifts for different protons, researchers can deduce the proximity of these protons to the lanthanide-coordinating carbonyl oxygen, thereby mapping the molecule's topography in solution. researchgate.net Computational modeling is often used in conjunction with LIS data to refine the conformational analysis. researchgate.net

Table 1: Illustrative 2D NMR Correlations for Conformational Analysis of this compound

| Correlating Protons | Technique | Implied Structural Information |

| Azocane Ring Hα - Phenyl Ring H6' | ROESY | Proximity suggests a folded conformation where the phenyl ring is positioned over the azocane ring. |

| Azocane Ring Hβ - Methoxy (-OCH₃) Protons | ROESY | Indicates a specific spatial orientation of the methoxy group relative to the azocane ring. |

| Carbonyl Carbon (¹³C) - Azocane Ring Protons | HMBC | Confirms connectivity and helps assign proton signals adjacent to the amide bond. |

Vibrational and Electronic Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within this compound. The vibrational frequencies are sensitive to the molecular conformation and electronic environment.

The FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. The position of this band provides clues about the degree of resonance and potential hydrogen bonding. The spectrum would also feature characteristic bands for C-N stretching of the azocane ring, C-O stretching of the methoxy group, and various C-H stretching and bending modes of the aliphatic and aromatic portions of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational modes. mdpi.comeurjchem.com

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, sheds light on the electronic transitions within the molecule. This compound is expected to exhibit absorptions in the UV region arising from π → π* transitions associated with the aromatic ring and the n → π* transition of the carbonyl group. The position and intensity of these absorption bands can be influenced by the solvent polarity and the conformation of the molecule, which affects the conjugation between the carbonyl group and the aromatic ring.

Table 2: Predicted Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber/Wavelength | Significance |

| FT-IR | Carbonyl (C=O) Stretch | ~1630-1660 cm⁻¹ | Indicates the presence of the tertiary amide and is sensitive to the electronic environment. |

| FT-IR | Aromatic C=C Stretch | ~1580-1600 cm⁻¹ | Confirms the presence of the methoxyphenyl ring. |

| FT-IR | C-N Stretch | ~1100-1300 cm⁻¹ | Corresponds to the stretching of the bond between the nitrogen and the carbonyl carbon. |

| FT-IR | C-O-C Asymmetric Stretch | ~1230-1270 cm⁻¹ | Characteristic of the aryl ether (methoxy group). |

| UV-Vis | π → π* Transition | ~200-280 nm | Electronic transition within the aromatic system. |

| UV-Vis | n → π* Transition | ~280-320 nm | Electronic transition involving the non-bonding electrons of the carbonyl oxygen. |

Mass Spectrometry in Reaction Monitoring and Pathway Elucidation

Mass spectrometry (MS) is a critical analytical technique for the characterization of this compound, providing information on its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of the molecular formula.

In the context of its synthesis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the progress of the reaction. By analyzing aliquots from the reaction mixture over time, researchers can identify the formation of the desired product, detect the presence of starting materials, and identify any intermediates or by-products.

The fragmentation pattern observed in the mass spectrum provides structural information. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate characteristic fragment ions. For this compound, key fragmentations would likely include the cleavage of the amide bond, leading to the formation of the azocane cation and the 2-methoxybenzoyl cation, as well as fragmentation of the azocane ring itself.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound (C₁₅H₂₁NO₂)

| m/z Value (Hypothetical) | Proposed Fragment Ion | Structural Significance |

| 247.1572 | [M]⁺ | Molecular ion, confirming the molecular weight. |

| 135.0446 | [C₈H₇O₂]⁺ | Represents the 2-methoxybenzoyl cation, confirming the structure of the aromatic portion. |

| 113.1175 | [C₇H₁₅N]⁺ | Represents the azocane ring cation following amide bond cleavage. |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

Chromatographic Techniques for Purity Assessment in Research Applications

In any research application, the purity of a compound is of utmost importance. Chromatographic techniques are the gold standard for assessing the purity of this compound samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. A reversed-phase HPLC method, likely employing a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the target compound from any non-polar or moderately polar impurities. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

For volatile impurities or for the analysis of the compound itself if it is sufficiently volatile and thermally stable, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) can also be used. The choice of the capillary column would depend on the polarity of the potential impurities.

Table 4: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Eluent system to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the retention time and resolution. |

| Detection | UV at 254 nm | Wavelength for detecting the aromatic system of the compound. |

| Retention Time | ~5.8 min (Hypothetical) | The time at which the compound elutes from the column, used for identification. |

| Purity Result | >99% (Example) | Quantifies the percentage of the main compound in the sample. |

Broader Applications and Contributions to Chemical Science

Utility in Chemical Probe Development

Chemical probes are essential tools for understanding biological processes. The development of such probes often requires molecules with specific structural features that allow for interaction with biological targets and the incorporation of reporter groups.

While there is no specific information on Azocan-1-yl(2-methoxyphenyl)methanone as a chemical probe, the core structure is reminiscent of scaffolds used in the design of bioactive molecules. For instance, various derivatives of azocane (B75157) and related large-ring heterocycles have been investigated for their biological activities. The methoxyphenyl group is also a common feature in many biologically active compounds, often contributing to receptor binding or metabolic stability.

Theoretically, this compound could serve as a starting point for the development of chemical probes. The azocane ring could be functionalized to introduce linkers for attaching fluorophores, biotin, or other tags. The methoxyphenyl moiety could be modified to fine-tune binding affinity and selectivity for a particular biological target. However, without experimental data, this remains a speculative application.

Contributions to Methodological Advancements in Organic Synthesis

The synthesis of medium-sized rings like azocane can be challenging, and methodologies developed for their construction are a significant area of research in organic synthesis. While the synthesis of this compound itself is not detailed in the literature, the methods to create the azocane ring are of interest. Techniques such as ring-closing metathesis, intramolecular cyclization, and ring expansion are commonly employed for the synthesis of such heterocyclic systems.

The amide bond connecting the azocane and methoxyphenyl groups is typically formed through standard amide coupling reactions. The development of more efficient and milder coupling reagents is an ongoing effort in organic synthesis.

Although there are no documented instances of this compound being used to advance synthetic methodologies, the challenges associated with its synthesis could spur the development of new synthetic strategies for the construction of similar medium-ring heterocyclic compounds.

Role as a Scaffold for Exploring Novel Chemical Space

A scaffold in medicinal chemistry is a core molecular structure upon which various substituents are attached to create a library of compounds for biological screening. The exploration of novel chemical space is crucial for the discovery of new drugs and bioactive molecules.

The this compound structure, with its three-dimensional arrangement conferred by the azocane ring, represents a potentially interesting scaffold. The flexibility of the eight-membered ring allows it to adopt multiple conformations, which could be advantageous for binding to diverse biological targets.

The methoxyphenyl group provides a site for modification to explore structure-activity relationships (SAR). Different substitution patterns on the phenyl ring or replacement of the methoxy (B1213986) group with other functionalities could lead to a wide array of new chemical entities. For example, related structures like Azocan-1-yl(2-hydroxy-5-methylphenyl)methanone have been synthesized, indicating that variations on the phenyl ring are synthetically accessible. bldpharm.com

However, without any reported biological activity or screening data for this compound or its close analogs, its utility as a scaffold for generating novel and biologically relevant chemical space remains theoretical.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Diversification Strategies

The future exploration of Azocan-1-yl(2-methoxyphenyl)methanone is fundamentally linked to the ability to generate a library of structurally related analogues. The development of versatile synthetic strategies will be crucial for systematically probing the structure-activity relationships (SAR) of this chemical scaffold. Such strategies are essential for creating diverse and complex small molecules that can be screened for a wide range of biological activities. nih.gov

Key approaches to diversification could include:

Diversity-Oriented Synthesis (DOS): This strategy aims to generate a library of structurally diverse molecules from a common starting material. nih.gov By applying a series of branching reaction pathways, a wide range of chemical space can be explored, leading to the discovery of novel compounds with unexpected biological functions.

Late-Stage Functionalization: Modifying the core structure of this compound in the final steps of a synthetic sequence allows for the rapid generation of analogues. Techniques such as C-H bond functionalization can introduce new chemical groups at various positions on both the azocane (B75157) and the aromatic rings, enabling fine-tuning of the molecule's properties. bohrium.com

Scaffold Hopping and Ring System Modifications: Future synthetic efforts could explore the replacement of the azocane ring with other saturated heterocycles of varying sizes to assess the impact of ring size on biological activity. researchgate.net Similarly, the 2-methoxyphenyl group could be substituted with a wide array of other aromatic or heteroaromatic systems to modulate target interactions.

| Diversification Strategy | Description | Potential Application to this compound |

| Diversity-Oriented Synthesis (DOS) | Employs branching reaction pathways to create a wide variety of molecular structures from a common intermediate. nih.gov | Generation of a library with significant variations in the core scaffold, including different ring systems and stereochemistry. |

| Late-Stage Functionalization | Introduction of chemical modifications at a late stage in the synthesis, often via C-H activation. bohrium.com | Rapid creation of analogues with modifications on the azocane or phenyl rings to fine-tune activity and properties. |

| Scaffold Hopping | Replacement of a core molecular fragment with a structurally different group that retains similar biological activity. | Substitution of the azocane or 2-methoxybenzoyl moieties to discover novel chemotypes with improved properties. |

Deeper Mechanistic Elucidation of Biological Interactions

A primary objective for future research will be to understand how this compound and its derivatives interact with biological systems. Identifying the molecular targets and elucidating the mechanisms of action are critical steps in translating a novel compound into a useful chemical probe or therapeutic lead. nih.govresearchgate.net

Prospective research in this area would involve:

Phenotypic Screening: Initial screening of the compound library in cell-based assays can identify "hit" compounds that produce a desired biological effect, without prior knowledge of the molecular target. nih.gov

Target Deconvolution: Once a bioactive compound is identified, a variety of techniques can be employed to determine its molecular target(s). Modern chemoproteomic methods, which utilize chemical probes to map interactions across the proteome, are particularly powerful for this purpose. nih.gov

Biophysical Interaction Studies: Techniques such as native mass spectrometry can provide detailed insights into the binding of small molecules to proteins, including stoichiometry, affinity, and the influence of post-translational modifications. acs.org This information is invaluable for understanding the molecular basis of the compound's activity.

Structural Biology: Obtaining crystal structures of the compound bound to its protein target(s) can offer an atomic-level understanding of the interaction, guiding the rational design of more potent and selective analogues. researchgate.net

Development of Advanced Computational Models

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a library of analogues with their biological activity, QSAR models can be developed to predict the activity of virtual compounds, helping to prioritize which molecules to synthesize. mdpi.com

Molecular Docking and Dynamics Simulations: These methods can predict how the compound might bind to the active site of known proteins, providing hypotheses about its potential molecular targets. mdpi.com Molecular dynamics simulations can further reveal the dynamic nature of these interactions. scienceopen.com

AI and Machine Learning Models: Advanced AI models, including large language models, are being developed to screen vast virtual libraries of compounds against potential protein targets with unprecedented speed. technologynetworks.com A model known as ConPLex, for example, can match targets and potential drug molecules without the need for computationally intensive 3D structure calculations. technologynetworks.com Artificial intelligence can also be used to generate novel psychoactive compound designs and predict their pharmacological activities. mdpi.com

| Computational Technique | Description | Application to this compound |

| QSAR Modeling | Statistical models that relate the chemical structure of molecules to their biological activity. mdpi.com | To predict the activity of unsynthesized analogues and guide the design of more potent compounds. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com | To generate hypotheses about potential protein targets and binding modes. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. scienceopen.com | To understand the stability and dynamics of the compound-protein complex. |

| AI/Machine Learning | Utilizes artificial intelligence to analyze large datasets and make predictions. technologynetworks.commedhealthoutlook.com | For rapid virtual screening, toxicity prediction, and the design of novel analogues with desired properties. |

Exploration of New Non-Therapeutic Applications for the Compound

Beyond potential therapeutic uses, small molecules like this compound can be developed as chemical probes—tools designed to study the function of proteins and biological pathways in living systems. nih.govnih.gov The development of a potent and selective probe from this scaffold could enable new discoveries in basic biology.

Avenues for non-therapeutic applications include:

Development of Chemical Probes: A high-quality chemical probe must be potent and selective for its target. nih.gov Future work would focus on optimizing the affinity and selectivity of this compound derivatives for a specific biological target.

Probing "Undruggable" Targets: Many proteins, such as transcription factors and scaffolding proteins, lack the well-defined binding pockets targeted by traditional drugs and are considered "undruggable." Covalent probes and molecular glues are emerging strategies to modulate these challenging targets, a potential future direction for this scaffold. drugdiscoverychemistry.com

Use in Target Validation: Once a protein is identified as a potential drug target, a chemical probe is essential for validating its role in a disease process. By selectively modulating the target's activity in cellular and animal models, researchers can establish a link between the target and a specific phenotype. nih.gov

Integration with Emerging Technologies in Chemical Biology

The impact of a novel chemical scaffold can be greatly amplified by integrating it with cutting-edge technologies. This synergy can open up new lines of investigation that are not possible with traditional methods alone.

Future research should aim to integrate this compound with:

Advanced Imaging Techniques: By attaching a fluorescent dye or other imaging agent to the molecule, it could be used to visualize its target protein within cells and tissues, providing spatial and temporal information about the target's function. numberanalytics.com

CRISPR-Cas9 Gene Editing: This technology can be used to introduce mutations in a target protein that affect the binding of the chemical probe. numberanalytics.com Such experiments can provide definitive evidence of on-target engagement in a cellular context.

Chemoproteomics and Mass Spectrometry: Advances in mass spectrometry-based proteomics allow for the unbiased identification of protein targets and off-targets of a small molecule directly in a complex biological sample. nih.gov This is a powerful tool for understanding the selectivity profile of a compound.

Protein Degraders: An exciting new modality in drug discovery is the development of small molecules that induce the degradation of a target protein. Future derivatives of this compound could be designed as bifunctional molecules that recruit a target protein to the cell's degradation machinery. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of azocan-1-yl(2-methoxyphenyl)methanone?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve bond lengths, angles, and spatial conformation, as demonstrated for structurally similar methanone derivatives (e.g., (4-Methoxyphenyl)(2-methylphenyl)methanone in Acta Crystallographica Section E) . Complement this with - and -NMR spectroscopy to confirm functional groups and substituent positions. For example, NMR signals for methoxy groups typically appear at δ 3.8–4.0 ppm, while carbonyl carbons resonate near δ 190–200 ppm in NMR .

Q. What synthetic routes are commonly employed for azepane-containing methanone derivatives?

- Methodological Answer : Friedel-Crafts acylation is a foundational approach, using a Lewis acid catalyst (e.g., AlCl) to couple azepane derivatives with aromatic acyl chlorides . Alternatively, gold-catalyzed amide synthesis in aqueous media has been reported for analogous compounds, yielding high-purity products under mild conditions (e.g., azocan-1-yl(4-nitrophenyl)methanone synthesis at 50°C) .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. For stability, conduct accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure, monitoring decomposition via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in large-scale reactions?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters such as catalyst loading, solvent polarity, and reaction time. For example, in Friedel-Crafts reactions, increasing AlCl concentration beyond 1.5 equivalents may reduce yield due to side reactions, while anhydrous dichloromethane improves selectivity .

Q. What strategies mitigate poor solubility in aqueous biological assays?

- Methodological Answer : Derivatize the methanone core with hydrophilic groups (e.g., sulfonyl or tertiary amines) or use co-solvents like DMSO (<1% v/v) to enhance solubility without compromising assay integrity. Safety data for similar compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) recommend pre-solubilization in DMSO for cell-based studies .

Q. How should contradictory spectroscopic data between studies be resolved?

- Methodological Answer : Cross-validate using multiple techniques:

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Analyze high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CHNO for azocan-1-yl(4-nitrophenyl)methanone, observed m/z 263.1387 ).

- Re-examine crystallographic data for potential polymorphism or solvent inclusion .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, indole-methanone hybrids (e.g., (1-butyl-1H-indol-3-yl)(2-methoxyphenyl)methanone) show affinity for cannabinoid receptors, suggesting competitive binding assays with -CP55,940 . For antimicrobial activity, use microbroth dilution (CLSI guidelines) against Gram-positive/negative panels .

Q. How can computational modeling guide functional group modifications?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Focus on optimizing the methoxy group’s orientation for π-π stacking or hydrogen bonding. QSAR models can prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.